molecular formula C11H9BrF3NO B8173912 Azetidin-1-yl(2-bromo-6-(trifluoromethyl)phenyl)methanone

Azetidin-1-yl(2-bromo-6-(trifluoromethyl)phenyl)methanone

Cat. No.: B8173912
M. Wt: 308.09 g/mol
InChI Key: DZFDILVHLZQJDC-UHFFFAOYSA-N
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Description

Azetidin-1-yl(2-bromo-6-(trifluoromethyl)phenyl)methanone is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromo and trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine moiety through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(2-bromo-6-(trifluoromethyl)phenyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(2-bromo-6-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted azetidines, alcohols, ketones, and various ring-opened derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of azetidin-1-yl(2-bromo-6-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring and substituents can interact with active sites or binding pockets, leading to inhibition or modulation of the target’s activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

azetidin-1-yl-[2-bromo-6-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO/c12-8-4-1-3-7(11(13,14)15)9(8)10(17)16-5-2-6-16/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFDILVHLZQJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=CC=C2Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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